Seltorexant (chemical name: N-(1-(2-(5-Methoxy-1H-pyrrolo[3,2-b]pyridin-3-yl)ethyl)-1H-pyrazol-4-yl)-5-(m-tolyl)oxazole-4-carboxamide) is a selective antagonist of the human orexin-2 receptor (OX2R). [] Orexins are neuropeptides that play a crucial role in regulating various physiological functions, including wakefulness, arousal, and sleep. [] Seltorexant's selective antagonism of the OX2R makes it a valuable tool for investigating the role of the orexin system in sleep disorders and other conditions like depression. [, ]
Seltorexant, also known by its approved International Union of Pure and Applied Chemistry name, 2-(4,6-dimethylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-[2-fluoro-6-(triazol-2-yl)phenyl]methanone or JNJ-42847922, is a novel compound primarily classified as a selective antagonist of the orexin receptor type 2. It has garnered attention for its potential therapeutic applications in treating sleep disorders and major depressive disorder. The orexin system plays a significant role in regulating arousal, wakefulness, and appetite, which positions Seltorexant as a promising candidate for addressing conditions related to insomnia and depression .
The synthesis of Seltorexant has evolved through various methodologies aimed at optimizing yield and efficiency. The initial synthesis involved multiple steps including the transformation of starting materials into the desired compound through cyclization reactions. A notable method includes the use of a copper-mediated coupling process to form 2-fluoro-6-(triazol-2-yl)benzoic acid in dioxane. This was followed by a condensation reaction involving 2-benzyl-5-(4,6-dimethyl-pyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrole with 2-chloro-4,6-methylpyrimidine, which was subsequently hydrogenated in acetic acid to yield the acetic acid salt of Seltorexant. The final product was obtained through recrystallization from ethanol .
Recent advancements have introduced improved synthetic routes that enhance the efficiency of the synthesis process. These methods focus on simplifying reaction sequences and utilizing readily available starting materials while maintaining high yields .
The molecular structure of Seltorexant is characterized by its complex arrangement of heterocycles and functional groups. The compound features a hexahydropyrrolo structure fused with a pyrimidine ring and a triazole moiety. The specific arrangement of these components contributes to its selective binding affinity for the orexin receptor type 2.
The detailed structural analysis indicates that Seltorexant can effectively interact with its target receptors due to its spatial configuration and electronic properties .
The chemical reactions involved in synthesizing Seltorexant encompass several key transformations:
Each reaction step is optimized to ensure high selectivity and yield while minimizing by-products .
Seltorexant functions primarily as an antagonist at the orexin receptor type 2. By binding selectively to this receptor, it inhibits orexin signaling pathways that are associated with wakefulness and arousal. This mechanism is particularly beneficial in treating conditions such as insomnia and major depressive disorder where dysregulation of these pathways occurs.
This antagonistic action helps restore normal sleep patterns and alleviate symptoms associated with mood disorders by modulating neurochemical pathways influenced by orexin signaling .
Seltorexant has been primarily investigated for its potential applications in:
Seltorexant (C₂₁H₂₂FN₇O; molecular weight 407.45 g/mol) is a small-molecule antagonist characterized by a triazolophenylmethanone core linked to a dimethylpyrimidinyl-hexahydropyrrolopyrrole moiety. This molecular architecture enables high blood-brain barrier penetration, critical for central nervous system activity [3] [5]. Crystalline polymorphism exists, with Form A (PXRD peaks at 6.7°, 13.5°, 20.3°) and Form B (thermal stability to 200°C) documented [5].
The synthesis employs a copper-mediated coupling process:
Table 1: Key Physicochemical Properties of Seltorexant
Property | Value |
---|---|
Molecular Formula | C₂₁H₂₂FN₇O |
Molar Mass | 407.45 g/mol |
Crystal Forms | Form A, Form B |
Aqueous Solubility (pH 7.4) | 23.8 μg/mL |
LogP | 2.9 |
Seltorexant selectively targets the orexin-2 receptor (OX₂R), a G-protein-coupled receptor regulating arousal states. Unlike dual orexin receptor antagonists (DORAs), it spares OX₁R, preserving orexin-1-mediated functions like stress response and reward processing [1] [4] [7]. This selectivity is therapeutically significant because:
Preclinical models confirm that OX₂R antagonism reduces cortisol release and decreases sleep latency more effectively than OX₁R blockade [1].
Seltorexant exhibits >100-fold selectivity for OX₂R (pKi = 8.1) over OX₁R (pKi = 6.0), as determined via radioligand displacement assays in recombinant cell lines [7] [9]. Functional activity assessments (cAMP inhibition, β-arrestin recruitment) confirm antagonism with IC₅₀ values of 12-37 nM at OX₂R [9].
Table 2: Receptor Binding and Functional Activity Profile
Parameter | OX₂R | OX₁R | Selectivity Ratio |
---|---|---|---|
Binding affinity (pKi) | 8.1 | 6.0 | 125:1 |
Functional IC₅₀ | 12 nM | >10,000 nM | >800:1 |
Target Occupancy (20 mg) | >80% | <20% | - |
Electroencephalography (EEG) studies in depressed patients reveal that therapeutic doses (20 mg) increase left posterior delta power during stage 2 sleep and decrease beta power – electrophysiological signatures of reduced hyperarousal [9].
Seltorexant demonstrates rapid absorption (Tₘₐₓ = 0.3-1.5 hours) and linear kinetics across 5-80 mg doses [3] [6]. Its pharmacokinetic profile includes:
Table 3: Pharmacokinetic Parameters After Single 20 mg Dose
Parameter | Value | Method |
---|---|---|
Cₘₐₓ | 98 ng/mL | LC-MS/MS |
Tₘₐₓ | 0.8 ± 0.3 hours | Population PK modeling |
AUC₀₋₂₄ | 342 ng·h/mL | Non-compartmental |
Apparent Vd/F | 184 L | - |
CL/F | 8.7 L/h | - |
No residual pharmacodynamic effects (e.g., sedation) are observed 4 hours post-administration, supporting its suitability for nocturnal use [3] [6].
Seltorexant's OX₂R selectivity differentiates it mechanistically and clinically from DORAs:
Table 4: Pharmacological Comparison with Representative DORAs
Property | Seltorexant | Suvorexant | Lemborexant |
---|---|---|---|
Target | OX₂R selective | OX₁R/OX₂R dual | OX₁R/OX₂R dual |
OX₂R IC₅₀ | 12 nM | 0.6 nM | 1.0 nM |
OX₁R/OX₂R selectivity | >100-fold | 1.5-fold | 2.8-fold |
Half-life (hours) | 2-3 | 12 | 17-19 |
REM sleep alteration | Minimal | Latency ↑ 32% | Latency ↑ 25% |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7